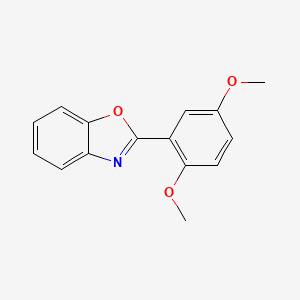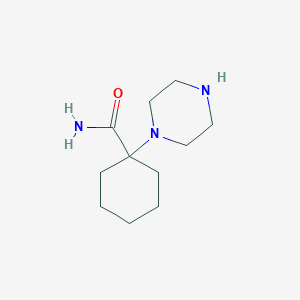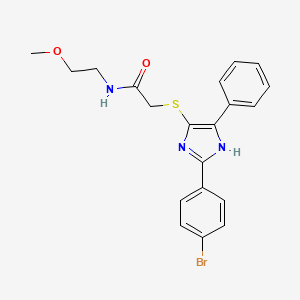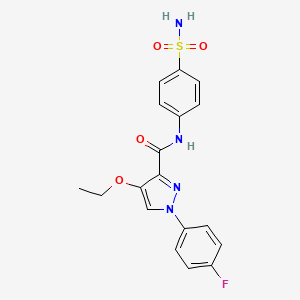![molecular formula C12H18N2O B2727279 2-[(4-Methylpiperazin-1-yl)methyl]phenol CAS No. 95380-42-0](/img/structure/B2727279.png)
2-[(4-Methylpiperazin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Mannich base organic non-linear optical single crystal was synthesized and crystallized successfully to investigate the suitability of the material for electro-optic device applications . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis
The molecular structure of “2-[(4-Methylpiperazin-1-yl)methyl]phenol” is characterized by an empirical formula (Hill Notation) of C13H21N3 and a molecular weight of 219.33 .Scientific Research Applications
Catalytic Activity and Copper Complex Modeling
- 2-[(4-Methylpiperazin-1-yl)methyl]phenol has been utilized in synthesizing dicopper(II) complexes, serving as models for the active site of type 3 copper proteins. These complexes demonstrated varying catecholase activities, influenced by the ligand's heteroatom and its proximity to the metal site. Such studies are crucial for understanding the enzyme mimetic properties and catalytic behavior of these complexes (Merkel et al., 2005).
Spectral and Electrochemical Studies
- Research involving phenoxo-bridged dicopper(II) complexes derived from this compound focused on their spectral, electrochemical, and magnetic properties. This work contributes to our understanding of the electrochemical behavior and interaction mechanisms within such molecular structures (Amudha et al., 1999).
Mannich Base Ligand Studies
- The compound has been used in the synthesis of Mannich base ligands, which were then complexed with metals like Cu(II) and Ni(II). These studies encompass spectroscopic characterization and analysis of bonding and geometry, providing insights into the design and properties of metal complexes in various applications (Ayeni & Egharevba, 2015).
Antimicrobial and Catalytic Properties
- The compound has been part of research exploring the antimicrobial and catalytic properties of various metal complexes. Such studies are significant for developing new antimicrobial agents and understanding the catalytic mechanisms of metal complexes (Shanmuga Bharathi et al., 2009).
DNA Interaction and Antifungal Activities
- Studies have also been conducted on derivatives of this compound for their interaction with DNA-binding structures and potential antifungal activities. This is crucial for understanding the bioactive properties of such compounds and their application in medical and biological research (Zhang et al., 2016).
Inhibitory and Enzymatic Properties
- The compound and its derivatives have been investigated for their inhibitory effects on various enzymes, such as carbonic anhydrases. These studies are important for the development of enzyme inhibitors and therapeutic agents (Gul et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15/h2-5,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRMGXZZMKBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)
![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2727200.png)






![4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2727210.png)

![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)
![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)